HB-6 antigen
Description
Scope and Significance of HB-6 Antigen in Contemporary Biomedical Science
The this compound is recognized as a unique cell-surface carbohydrate determinant. Its significance stems from its expression patterns and its relationship to specific enzymatic activity. Research indicates that the this compound is expressed by subpopulations of human lymphocytes and erythrocytes. nih.gov The differential expression of this antigen on various B cell lines and in tissue sections suggests potential roles in regulating lymphocyte function. nih.gov Understanding the distribution and modulation of this compound expression contributes to the broader field of immunophenotyping and the study of cell differentiation markers.
Historical Perspectives on this compound Discovery and Initial Characterization
The discovery of the this compound was linked to the production of a new monoclonal antibody, termed HB-6. This antibody was found to identify a novel cell-surface antigen that was sensitive to neuraminidase treatment, indicating the presence of sialic acid residues. nih.gov In efforts to isolate the genetic material encoding the this compound, a cDNA encoding the beta-galactoside alpha 2,6-sialyltransferase (alpha 2,6-ST), also known as ST6GAL1, was obtained. nih.gov Subsequent research demonstrated that the expression of the alpha 2,6-ST protein, which is localized to the Golgi apparatus, was responsible for generating the cell-surface this compound. nih.gov This established a direct link between the enzymatic activity of alpha 2,6-sialyltransferase and the formation of the HB-6 antigenic determinant.
Conceptual Frameworks for Understanding this compound Functionality
The conceptual framework for understanding this compound functionality is centered on its identity as a product of specific glycosyltransferase activity. The antigen is generated by the beta-galactoside alpha 2,6-sialyltransferase, which catalyzes the addition of an alpha 2,6-linked sialic acid residue to a beta-galactoside substrate. nih.gov This enzymatic modification creates the specific carbohydrate structure recognized by the HB-6 monoclonal antibody. The fact that HB-6, along with CDw75 and CD76 differentiation antigens, are generated by the same enzyme highlights how a single glycosyltransferase can create multiple distinct antigenic determinants on the cell surface. nih.gov These determinants are thought to potentially have regulatory roles in lymphocyte function. nih.gov Therefore, the functional understanding of this compound is intrinsically linked to the activity and regulation of ST6GAL1 and the resulting cell surface glycosylation patterns.
Detailed Research Findings:
Properties
CAS No. |
126649-90-9 |
|---|---|
Molecular Formula |
C12H14O3 |
Synonyms |
HB-6 antigen |
Origin of Product |
United States |
The Carbohydrate Differentiation Antigen Hb 6, Cdw75, Cd76
Molecular and Structural Aspects of the HB-6 Carbohydrate Antigen
The HB-6 antigen, along with CDw75 and CD76, are defined by specific carbohydrate structures present on cell surface glycoconjugates. These structures are generated through the addition of terminal sugar residues to underlying oligosaccharide chains.
Glycosidic Linkages and Saccharide Composition of HB-6 Epitope
Detailed research findings indicate that different antibodies recognizing HB-6 and related antigens may display preferences for the length of the carbohydrate backbone containing the alpha 2,6-sialylated terminal. For instance, some antibodies preferentially bind to structures with multiple N-acetyllactosamine units.
Role of Sialic Acid Residues in HB-6 Antigenicity
Sialic acid residues, specifically those linked alpha 2,6 to galactose, are essential components of the this compound and are critical for its antigenicity. The presence of this terminal sialic acid is what makes the this compound sensitive to neuraminidase (sialidase) treatment, an enzyme that cleaves sialic acid residues. Removal of the sialic acid abolishes the recognition by HB-6 antibodies. This highlights the pivotal role of the alpha 2,6-linked sialic acid in forming the antigenic determinant.
Structural Relationship to CDw75 and CD76 Antigens
The HB-6, CDw75, and CD76 differentiation antigens are closely related carbohydrate determinants found on the cell surface. They are all generated by the enzymatic activity of beta-galactoside alpha 2,6-sialyltransferase (alpha 2,6-ST). Despite being generated by the same enzyme and sharing the requirement for an alpha 2,6-linked sialic acid, these antigens are recognized by distinct monoclonal antibodies and exhibit differential expression patterns on various cell lines and in tissue sections. This suggests that while they share a common terminal modification (alpha 2,6-sialylation), the underlying carbohydrate structures or the carrier proteins/lipids to which they are attached likely differ, leading to the recognition of distinct epitopes by specific antibodies.
Biosynthesis and Enzymatic Regulation of this compound Expression
The biosynthesis of the this compound is a process tightly controlled by specific enzymatic activity within the cell, primarily occurring in the Golgi apparatus.
Beta-Galactoside Alpha 2,6-Sialyltransferase (α2,6-ST) Activity in this compound Generation
The enzyme directly responsible for the creation of the HB-6 antigenic determinant is beta-galactoside alpha 2,6-sialyltransferase (α2,6-ST). This enzyme catalyzes the transfer of a sialic acid residue from the activated donor molecule, CMP-sialic acid, to an acceptor substrate containing a terminal galactose residue, forming an alpha 2,6 glycosidic linkage. The primary acceptor substrates are typically galactose residues that are themselves linked beta 1,4 to N-acetylglucosamine (forming N-acetyllactosamine units) within N-glycans. The activity of this single enzyme is sufficient to generate the carbohydrate structures recognized by HB-6, as well as CDw75 and CD76 antibodies. The localization of alpha 2,6-ST protein to the Golgi apparatus is consistent with the cell-surface expression of the this compound, as glycosylation of cell surface molecules occurs in the Golgi.
Genetic Regulation of α2,6-ST Expression and its Impact on HB-6 Synthesis
The expression of beta-galactoside alpha 2,6-sialyltransferase is primarily governed by the ST6GAL1 gene in humans. The ST6GAL1 gene encodes the type II membrane protein that functions as the alpha 2,6-sialyltransferase.
Genetic regulation of ST6GAL1 expression directly impacts the level of alpha 2,6-sialyltransferase activity within the cell, and consequently, the synthesis and cell surface expression of the HB-6, CDw75, and CD76 antigens. Variations in ST6GAL1 gene expression have been observed in different cell types and under various physiological and pathological conditions. For example, differential expression of ST6GAL1 contributes to the distinct patterns of HB-6, CDw75, and CD76 expression seen on different B cell lines and in tissues. The regulation of ST6GAL1 transcription, including the usage of alternative promoters and transcript variants, plays a role in controlling the synthesis of these carbohydrate antigens.
Subcellular Localization of α2,6-ST Activity (Golgi Apparatus)
Beta-galactoside alpha-2,6-sialyltransferase (ST6GAL1) is a type II membrane protein that is commonly localized in the Golgi apparatus. thermofisher.comsinobiological.combiosb.comwikipedia.orgfrontiersin.orgabcam.comuniprot.orgabclonal.comscilit.combiossusa.comneobiotechnologies.com Specifically, the membrane-bound form of ST6GAL1 is found in the trans cisternae of the Golgi. uniprot.org The enzyme catalyzes the transfer of sialic acid from Cytidine 5′-monophosphate (CMP)-sialic acid to galactose-containing glycans. thermofisher.comsinobiological.combiosb.comwikipedia.orgfrontiersin.orgbiossusa.com The 17-residue transmembrane domain of beta-galactoside alpha 2,6-sialyltransferase is sufficient for its localization to the Golgi apparatus. scilit.com This transmembrane sequence appears to function as a retention signal for the Golgi. scilit.com While primarily Golgi-resident, ST6GAL1 can be proteolytically processed into a soluble/secreted form. thermofisher.comsinobiological.combiosb.comwikipedia.orgfrontiersin.orgabcam.comuniprot.orgabclonal.combiossusa.com
Cellular Distribution and Localization of this compound
The HB-6, CDw75, and CD76 antigens are expressed on the cell surface of various human cell types. nih.govnih.gov Their expression is neuraminidase-sensitive, indicating the presence of sialic acid residues. nih.govnih.govbiosave.comprogen.com
Expression on Human Lymphocyte Subpopulations
The this compound is expressed by subpopulations of human lymphocytes. nih.govnih.gov CDw75 is present on mature sIg+ B cells and germinal center B cells of the lymphoid secondary follicle. biosave.comucl.ac.uk It is also weakly expressed on a small subpopulation of peripheral blood T cells. biosave.comucl.ac.uk CD76 is strongly expressed on mature B lymphocytes and moderately on a fraction of mature T lymphocytes. ucl.ac.uk
Here is a table summarizing the expression of CDw75 and CD76 on lymphocyte subpopulations:
| Antigen | Lymphocyte Subpopulation | Expression Level |
| CDw75 | Mature sIg+ B cells | Expressed |
| CDw75 | Germinal center B cells | Strongly expressed ucl.ac.uk |
| CDw75 | Peripheral blood T cells | Weakly expressed biosave.comucl.ac.uk |
| CD76 | Mature B lymphocytes | Strongly expressed ucl.ac.uk |
| CD76 | Mature T lymphocytes | Moderately expressed ucl.ac.uk |
Presence on Human Erythrocytes
The this compound is expressed on human erythrocytes. nih.govnih.gov CDw75 is also present on erythrocytes. biosave.comprogen.comhistoline.com Antibodies against CDw75 can react with RBC precursors in bone marrow. neobiotechnologies.comprogen.comhistoline.com
Differential Expression Patterns in B Cell Lines and Tissues
HB-6, CDw75, and CD76 antigens are differentially expressed by different B cell lines and exhibit different patterns of expression in tissue sections. nih.govnih.govrupress.org For instance, CD75 antibody labels germinal centre B-cells but is absent in plasma cells. biosb.com It also reacts with ductal and ciliated epithelial cells of kidney, breast, prostate, pancreas, and lung, as well as with glioblastomas, astrocytomas, and Reed Sternberg cells in lymphocyte predominant Hodgkin's disease. biosb.comneobiotechnologies.comprogen.comhistoline.com CD76 antibodies show a distinct staining pattern in lymphoid tissues, reacting exclusively with mantle-zone B-cells within secondary follicles. rupress.orgucl.ac.uk Strong staining by CD76 antibodies has also been noted on a subset of splenic marginal-zone B cells. ucl.ac.uk Studies on B cell lines from patients with carbohydrate deficient glycoprotein (B1211001) syndrome I A (CDGS I A) showed comparable staining intensities for CDw75 and CDw76 compared to other B cell lines, although they bound less of a CD22-immunoglobulin fusion protein which recognizes α2,6 sialylated lactosamines. oup.com
Here is a table illustrating differential expression patterns in some cell types:
| Antigen | Cell Type | Expression |
| CD75 | Germinal centre B-cells | Labeled biosb.com |
| CD75 | Plasma cells | Absent biosb.com |
| CD75 | RBC precursors of bone marrow | Reacts with antibody biosb.comneobiotechnologies.comprogen.comhistoline.com |
| CD75 | Ductal and ciliated epithelial cells (kidney, breast, prostate, pancreas, lung) | Reacts with antibody biosb.comneobiotechnologies.comprogen.comhistoline.com |
| CD75 | Glioblastomas, astrocytomas, Reed Sternberg cells | Reacts with antibody biosb.comneobiotechnologies.comprogen.comhistoline.com |
| CD76 | Mantle-zone B-cells (secondary follicles) | Reactive exclusively with antibody rupress.orgucl.ac.uk |
| CD76 | Splenic marginal-zone B cells | Strong staining with antibody on a subset ucl.ac.uk |
Immunological Roles and Functional Implications of the HB-6 Carbohydrate Antigen
Expression of beta-galactoside alpha 2,6-sialyltransferase (alpha 2,6-ST) regulates the generation of cell-surface differentiation antigens that may be necessary for lymphocyte function. nih.govnih.gov The carbohydrate determinants recognized by HB-6, CDw75, and CD76 antibodies may have regulatory roles in lymphocyte function. nih.govnih.govrupress.org CDw75 has been suggested to have a function in cell adhesion and is described as a ligand for CD22. biosave.comprogen.com However, it is also noted that CD75 is not a ligand for the lectin CD22, which binds the sialoglycoconjugate NeuAc α2->6Gal β1->4GlcNAc. biosave.com Sialylation by ST6GAL1 has been shown to decrease Fcγ receptor binding and increase anti-inflammatory activity, as well as antibody-dependent cellular cytotoxicity in some studies by reduced binding of sialylated antibody towards FcγRIIIa. sigmaaldrich.com
Role in Lymphocyte Function and Differentiation
The differentiation antigens HB-6, CDw75, and CD76, generated by α2,6-sialyltransferase, may be necessary for lymphocyte function. nih.govnih.govrupress.org The differential expression of ST6Gal I in human B and T lymphocytes may regulate the generation of α2,6-sialylated differentiation antigens on the cell surface. oup.com These carbohydrate structures may play a role in biological recognition. oup.com The function of the CDw75 antigen is not fully known. ucl.ac.uk CD76 antigen also has no known function. ucl.ac.uk However, CDw75 is present on mature B cells and a subpopulation of T cells, and its level of expression increases upon activation of B cells, suggesting a role in B cell development and activation. biosave.comucl.ac.uk CD76 is strongly expressed on mature B lymphocytes and moderately on a fraction of mature T lymphocytes, with a characteristic reactivity with mantle-zone B cells, potentially indicating a role in specific B cell subsets. ucl.ac.uk
The this compound, also known as CDw75 or CD76, is a cell-surface carbohydrate determinant. biosb.comscbt.com These antigens are generated through the enzymatic activity of beta-galactoside alpha-2,6-sialyltransferase 1 (ST6GAL1), also referred to as CD75. biosb.comscbt.comnih.gov ST6GAL1 is a type II membrane protein primarily located in the Golgi apparatus, which catalyzes the transfer of sialic acid from CMP-sialic acid to galactose-containing substrates. biosb.comprospecbio.comwikipedia.org This process results in the formation of an alpha(2,6) sialylated antigen, typically found at the terminal position of poly-N-acetyl-lactosamine residues. nih.gov The specific glycosylated motif recognized as the CDw75 epitope has the sequence Neu5Acα(2,6)Galβ(1,4)GlcNAc and is part of the glucidic moiety of N- and O-glycans, particularly N-glycoproteins. nih.gov While ST6GAL1 is expressed in various tissues, the HB-6, CDw75, and CD76 antigens are notably present on subpopulations of human lymphocytes and erythrocytes. nih.govrupress.org CDw75 expression has also been observed in various epithelial cancers, including those of the stomach and colon. plos.org
Antigenic Determinants and Antibody Recognition (e.g., HB-6, HB4 monoclonal antibodies)
The antigenic determinants of HB-6, CDw75, and CD76 are carbohydrate structures. nih.govrupress.org Specifically, an alpha(2,6)-linked sialic acid residue is considered an essential component of each of these antigens. nih.gov The generation of these distinct antigenic determinants on the cell surface is a result of the expression of a single sialyltransferase, ST6GAL1. nih.gov
Monoclonal antibodies (mAbs) have been instrumental in the identification and characterization of these antigens. The HB-6 mAb was developed to identify a novel neuraminidase-sensitive cell-surface antigen expressed by subpopulations of human lymphocytes and erythrocytes. nih.govnih.gov Similarly, CDw75 is recognized by several monoclonal antibodies, including EBU-141, OKB4, HH2, and LN1. nih.gov These CDw75 monoclonal antibodies likely identify spatially related structures, as binding inhibition studies have shown that the binding of one CDw75 mAb can block the binding of others. nih.gov
The HB4 mAb recognizes a carbohydrate structure on lymphocyte surface proteins that is related to the HB-6, CDw75, and CD76 antigens. nih.gov The HB4 antigen is also a neuraminidase-sensitive, alpha(2,6)-sialyltransferase-generated sugar antigen. nih.gov Studies have shown a close relationship between the HB4 and HB-6 epitopes, suggesting that both mAbs react with oligosaccharide chains regardless of the carrier molecule. nih.gov This indicates that the terminal sialic acid residue plays a pivotal role in these distinct epitopes. nih.gov
Monoclonal antibodies like LN-1 (recognizing CDw75) are used in research and diagnostics. biosb.comantibodies.comneobiotechnologies.com The LN-1 antibody recognizes a neuraminidase-sensitive sialoprotein (CDw75) found on the cell membrane and cytoplasm of germinal center B-cells and derived lymphomas. antibodies.comneobiotechnologies.com It also reacts with various epithelial cells and erythrocyte precursors. biosb.comantibodies.comneobiotechnologies.com
Mechanisms of Immune Cell Recognition and Modulation by HB-6
The CDw75 antigen is known to be a ligand for the leukocyte adhesion receptor CD22. nih.gov CD22 is located on the B cell membrane and specifically recognizes alpha(2,6)-linked sialic acid. nih.gov The interaction between CDw75 and CD22 leads to the inhibition of intracellular signaling pathways in B cells. nih.gov This interaction is considered important for B cell proliferation and activation, as ST6GAL1 knockout mice exhibit low serum B cell and IgM levels. nih.gov
The expression of HB-6, CDw75, and CD76 differentiation antigens, generated by ST6GAL1, may be necessary for lymphocyte function. nih.gov The differential expression of these antigens on different B cell lines and their distinct patterns in tissue sections suggest potential regulatory roles in lymphocyte function. nih.govrupress.org
Altered expression patterns of CDw75 have been observed in certain cancers, such as lymphoma, where it may affect tumor cell recognition and metastasis potential. abcam.com In autoimmune diseases, abnormal glycosylation by CDw75 may interfere with immune cell functions. abcam.com
While the search results provide information on CDw75's interaction with CD22 and its potential role in B cell function and disease, detailed mechanisms of how the carbohydrate structure of HB-6 directly modulates immune cell recognition beyond the CD22 interaction are not extensively described in the provided snippets. However, the presence of these sialylated antigens on immune cells and their alteration in disease states strongly suggests their involvement in immune recognition processes.
Methodological Approaches for Studying the Carbohydrate this compound
Studying the carbohydrate this compound and related structures involves various biochemical, immunological, and cell biological techniques.
Monoclonal Antibody Production and Specificity Analysis
Monoclonal antibodies, such as HB-6, HB4, and those recognizing CDw75 (like LN-1), are crucial tools for studying these carbohydrate antigens. nih.govnih.govantibodies.comneobiotechnologies.com The production of these antibodies typically involves immunizing mice with cells expressing the antigen, followed by the fusion of spleen cells with myeloma cells to generate hybridomas. rupress.orghytest.fimybiosource.com Hybridoma clones producing antibodies with the desired specificity are then selected. rupress.org
Specificity analysis of these monoclonal antibodies involves techniques like indirect immunofluorescence and flow cytometry to examine their reactivity with different cell populations and their sensitivity to enzymatic treatments. rupress.org For instance, the HB-6 mAb's binding was shown to be dependent on the presence of sialic acid residues and partially sensitive to trypsin treatment. rupress.org CDw75 antibodies like LN1 are known to recognize a neuraminidase-sensitive sialoprotein. nih.govantibodies.comneobiotechnologies.com
Expression Cloning Techniques for Glycosyltransferases
Expression cloning has been a valuable approach for identifying the enzymes responsible for generating carbohydrate antigens like HB-6. nih.govnih.gov In the case of the this compound, attempting to isolate a cDNA encoding the antigen by expression cloning led to the identification of a cDNA encoding the beta-galactoside alpha-2,6-sialyltransferase (ST6GAL1). nih.govnih.gov This technique involves expressing cDNA libraries in host cells and then screening for the expression of the target antigen using specific antibodies. nih.gov This approach demonstrated that the cell-surface this compound is a product of ST6GAL1 activity. nih.govnih.gov Expression cloning, along with other methods like low-stringency cross-hybridization and PCR with conserved sequences, has contributed significantly to cloning glycosyltransferase genes. nih.gov
Enzymatic Digestion (Neuraminidase Sensitivity) in Characterization
Enzymatic digestion, particularly with neuraminidase, is a key method for characterizing the carbohydrate nature of antigens like HB-6 and CDw75. rupress.orgnih.govoup.com Neuraminidase enzymes cleave sialic acid residues from glycoconjugates. sigmaaldrich.compsu.edu The sensitivity of an antibody's binding to neuraminidase treatment indicates that sialic acid is part of the recognized epitope. rupress.orgnih.gov
Studies have shown that treatment of cells with neuraminidase removes essentially all of the this compound, indicating that HB-6 mAb binding is dependent on the presence of sialic acid residues. rupress.org Similarly, the epitopes recognized by CDw75 monoclonal antibodies like HH2, LN1, and EBU-141 are completely destroyed by neuraminidase treatment, confirming that sialic acid is a component of these determinants. nih.gov Enzymatic digestion with other enzymes like trypsin and endo-beta-galactosidase can also provide insights into the protein and carbohydrate components of the antigen. rupress.orgoup.com
Flow Cytometry for Cellular Expression Profiling
Flow cytometry is a widely used technique to analyze the cellular expression of the HB-6, CDw75, and CD76 antigens using specific monoclonal antibodies. rupress.orgneobiotechnologies.com This method allows for the quantitative assessment of antigen expression on the surface of single cells within heterogeneous populations, such as lymphocytes. rupress.org
Flow cytometry can be used to determine the proportion of cells expressing the antigen, the density of the antigen on the cell surface, and to analyze antigen expression on different subpopulations of cells. rupress.org For example, flow cytometry analysis has been used to examine the reactivity of HB-6 mAb with peripheral blood mononuclear cells after enzymatic treatments. rupress.org It is also used in conjunction with CDw75 antibodies like LN-1 for immunophenotyping in research and diagnostic settings, such as identifying B-cell phenotypes in lymphoid tissues. antibodies.comneobiotechnologies.com Cellular expression profiling using techniques like flow cytometry can reveal differential expression patterns of these antigens on various cell lines and in different tissues. nih.govaacrjournals.org
Methodological Approaches for Studying the Carbohydrate this compound
Immunohistochemistry for Tissue Localization
Immunohistochemistry (IHC) is a widely used technique to determine the tissue distribution and cellular localization of antigens by employing labeled antibodies that specifically bind to their target antigens within tissue sections. thermofisher.com This method allows for the visualization of antigen expression within its native histological context. thermofisher.com
Studies utilizing immunohistochemistry with antibodies such as LN-1 (which recognizes CDw75) and those identifying CD76 have provided detailed insights into the tissue localization of these carbohydrate differentiation antigens. biosb.comneobiotechnologies.comrupress.organtibodies.com The expression patterns can vary depending on the specific epitope recognized by the antibody (HB-6, CDw75, or CD76), although they are all generated by the same enzyme, ST6Gal I. nih.govnih.gov
Research has shown that the CDw75 antigen is present on the cell membrane and cytoplasm of germinal center B-cells and derived lymphomas. neobiotechnologies.comantibodies.com It also reacts with RBC precursors in bone marrow, as well as ductal and ciliated epithelial cells in various organs including the kidney, breast, prostate, pancreas, and lung. biosb.comneobiotechnologies.comantibodies.com Furthermore, CDw75 expression has been observed in glioblastomas, astrocytomas, and Reed Sternberg cells in lymphocyte-predominant Hodgkin's disease. biosb.comneobiotechnologies.comantibodies.com The CDw75 antibody has been noted as helpful in confirming a B-cell phenotype in known lymphoid tissues. biosb.comneobiotechnologies.com
In contrast, antibodies specifically recognizing the CD76 antigen have shown a distinct staining pattern in lymphoid tissues, primarily reacting with mantle-zone B-cells within secondary follicles. rupress.org This suggests differential expression of these related carbohydrate epitopes even within the same tissue type.
Detailed research findings on the immunohistochemical localization of CDw75 in various normal human tissues using the LN-1 antibody are summarized below. These findings illustrate the diverse cellular and tissue types where this carbohydrate antigen can be detected.
| Tissue Type | Cellular Localization | Staining Intensity | Notes |
| Lymphoid Tissue (Germinal Center B-cells) | Cell membrane and cytoplasm | Positive | Helpful for B-cell phenotyping in lymphoid tissues. neobiotechnologies.comantibodies.com |
| Bone Marrow (RBC precursors) | Reacts with precursors | Positive | Detected in red blood cell precursors. biosb.comneobiotechnologies.comantibodies.com |
| Kidney (Ductal and ciliated epithelial cells) | Epithelial cells | Positive | Observed in specific epithelial populations. biosb.comneobiotechnologies.comantibodies.com |
| Breast (Ductal and ciliated epithelial cells) | Epithelial cells | Positive | Detected in epithelial lining. biosb.comneobiotechnologies.comantibodies.com |
| Prostate (Ductal and ciliated epithelial cells) | Epithelial cells | Positive | Found in epithelial structures. biosb.comneobiotechnologies.comantibodies.com |
| Pancreas (Ductal and ciliated epithelial cells) | Epithelial cells | Positive | Present in ductal and ciliated epithelium. biosb.comneobiotechnologies.comantibodies.com |
| Lung (Ductal and ciliated epithelial cells) | Epithelial cells | Positive | Staining in epithelial cells. biosb.comneobiotechnologies.comantibodies.com |
| Lymphoid Tissue (Mantle-zone B-cells) | Cell surface | Positive | Specific staining pattern observed with CD76 antibodies. rupress.org |
| Non-neoplastic gastric mucosa | Not detected | Negative | Consistently negative in normal gastric lining. nih.gov |
| Liver | Staining observed (Control tissue for CD75 antibody) | Positive | Used as a control tissue in IHC protocols. biosb.com |
Studies have also investigated the expression of CDw75 in various pathological conditions using immunohistochemistry, such as in gastric carcinomas and breast lesions, revealing potential correlations with disease progression and prognosis. scbt.comnih.govscbt.com For example, in gastric adenocarcinomas, CDw75 expression was found to correlate with larger tumor size, infiltrative growth pattern, advanced stage, and positive lymph nodes. nih.gov
The differential expression patterns observed with antibodies recognizing HB-6, CDw75, and CD76, despite targeting epitopes generated by the same enzyme, underscore the complexity of glycosylation and the potential for distinct biological roles associated with subtle variations in carbohydrate structures or their presentation on different carrier proteins. nih.govnih.gov
The term "this compound" is not a standard designation for a specific Hepatitis B Virus (HBV) antigen in the same way that HBsAg, HBcAg, and HBeAg are. Based on the provided outline and search results, "HB-6" likely refers to a research context, such as an antibody clone (e.g., Antibody Clone HB6) used to detect or study one of the known HBV antigens, most probably HBsAg, as suggested by the outline's example. This article will therefore focus on the established HBV antigens (HBsAg, HBcAg, and HBeAg) within the research context implied by the "HB-6" designation.
Hepatitis B Virus (HBV) Antigens (HBsAg, HBcAg, HBeAg) – Research Context Related to "HB-6" Designations (e.g., Antibody Clone HB6 for HBsAg)
Hepatitis B virus infection remains a significant global health challenge, affecting millions worldwide and contributing to liver cirrhosis and hepatocellular carcinoma. frontiersin.org The study of HBV relies heavily on understanding its structural and non-structural protein components, known as antigens. These antigens are key to the virus's life cycle, pathogenesis, and the host immune response. frontiersin.org Research into these antigens often involves specific reagents and tools, such as monoclonal antibodies, which may be designated with alphanumeric codes like "HB-6". While "this compound" is not a recognized viral protein, designations like "HB6" are commonly used in research to identify specific antibody clones or probes targeting particular viral antigens, aiding in detection, quantification, and functional studies of HBV components. The primary antigens of focus in HBV research are the Hepatitis B Surface Antigen (HBsAg), Hepatitis B Core Antigen (HBcAg), and Hepatitis B e-antigen (HBeAg).
Future Directions and Emerging Research Avenues
Unraveling Complex Molecular Interactions of HB-6 Antigen Families
Future research is aimed at fully characterizing the molecular interactions of the this compound and its related family of α2,6-sialylated structures. The primary and most defined interaction is the covalent modification of cell surface glycoconjugates by the enzyme ST6GAL1, which synthesizes the antigen. nih.gov Beyond its synthesis, the terminal α2,6-sialic acid motif of the this compound serves as a recognition site for various endogenous and exogenous proteins, mediating critical cellular communication events.
A key area of investigation is the interaction with Sialic acid-binding immunoglobulin-like lectins (Siglecs). The B-cell receptor accessory molecule CD22 (Siglec-2) is a well-documented receptor for α2,6-linked sialic acids. frontiersin.orgnih.gov This interaction is fundamental in modulating B-cell activation and maintaining immune tolerance; the binding of CD22 to its sialylated ligands, including the family of epitopes to which HB-6 belongs, results in the inhibition of B-cell receptor (BCR) signaling. frontiersin.orgnih.gov Elucidating the precise binding kinetics and downstream signaling consequences of the HB-6 epitope's interaction with CD22 and other Siglecs is a priority.
Furthermore, given the role of cell-surface glycans in pathogen recognition, another research avenue is to explore whether the this compound can serve as a binding site for viral or bacterial adhesins, potentially influencing susceptibility to certain infections. Understanding these complex interactions is crucial for a complete picture of the antigen's function in health and disease.
| Potential Interacting Partner | Type of Interaction | Known/Hypothesized Functional Outcome |
| ST6GAL1 | Enzymatic Synthesis | Covalent modification of terminal galactose residues on glycans to form the HB-6 epitope. nih.gov |
| CD22 (Siglec-2) | Lectin-Carbohydrate Binding | Negative regulation of B-cell receptor (BCR) signaling, modulation of B-cell activation and proliferation. frontiersin.orgnih.gov |
| Galectins | Lectin-Carbohydrate Binding | The presence of α2,6-sialylation can block the binding of galectins to galactose residues, thereby altering cell adhesion and signaling pathways regulated by the "galectin lattice". mdpi.com |
| Pathogen Adhesins | Lectin-Carbohydrate Binding | (Hypothesized) May act as a receptor for viruses or bacteria, influencing host-pathogen interactions. |
This table summarizes the key known and potential molecular interactions involving the this compound and its broader family of α2,6-sialylated structures.
Development of Novel Research Tools and Methodologies for Antigen Study
Advancements in research on the this compound are intrinsically linked to the development of sophisticated tools and methodologies for its detection and functional characterization. The foundational tool in its discovery was a novel monoclonal antibody (mAb) specifically designated "HB-6". nih.gov This mAb allowed for the initial identification and characterization of the antigen on lymphocytes and erythrocytes.
Building on this, the development of a broader array of high-affinity mAbs and recombinant lectins is a key objective. These reagents are essential for a variety of applications, including flow cytometry, immunohistochemistry, and functional cell-based assays. thermofisher.comneobiotechnologies.com For instance, the plant lectin Sambucus nigra agglutinin (SNA), which specifically recognizes the α2,6-sialic acid linkage, is widely used to detect the general presence of this class of antigens on cells and tissues. jci.org
Modern analytical techniques are also being refined for antigen study. Advanced mass spectrometry-based glycoproteomics allows for the precise identification of the specific proteins and even the exact glycosylation sites that carry the HB-6 epitope. jci.org Furthermore, powerful genetic tools are being employed to probe the antigen's function. The use of CRISPR/Cas9 gene-editing technology to create ST6GAL1 knockout cell lines or animal models allows researchers to study the direct consequences of the complete absence of HB-6 and related antigens, providing invaluable insights into their biological roles. jci.org
| Research Tool/Methodology | Application in this compound Study |
| Monoclonal Antibodies (e.g., HB-6 mAb) | Specific detection for flow cytometry, immunoprecipitation, and immunohistochemistry; functional blocking experiments. nih.gov |
| Lectin Probes (e.g., SNA-FITC) | General detection and quantification of α2,6-sialylation on cell surfaces and in tissues. jci.org |
| Mass Spectrometry (Glycoproteomics) | Identification of specific carrier proteins and precise localization of the HB-6 epitope on N-glycans. |
| CRISPR/Cas9 Gene Editing | Creation of ST6GAL1 knockout models to study the functional impact of this compound absence. jci.org |
| DNA-based Genotyping | Analysis of the ST6GAL1 gene to correlate genotype with antigen expression phenotypes. |
This table outlines key research tools and methodologies being developed and utilized for the comprehensive study of the this compound.
Elucidating the Full Spectrum of Biological Roles and Regulatory Networks
A primary goal of ongoing research is to fully map the biological functions of the this compound and the complex networks that regulate its expression. Current evidence strongly indicates that the family of antigens generated by ST6GAL1, including HB-6, is deeply involved in the regulation of the humoral immune system. nih.govnih.gov
Biological Roles: The expression of ST6GAL1 and the subsequent presentation of α2,6-sialylated antigens are critical for normal B-cell development and function. frontiersin.org These carbohydrate structures are instrumental in modulating B-cell signaling through interaction with CD22, thereby influencing B-cell proliferation and the production of immunoglobulins. nih.govnih.gov Beyond B-cell biology, the upregulation of ST6GAL1 and increased α2,6-sialylation has been observed in numerous cancers, where it is implicated in promoting tumor growth, invasion, and immune evasion. mdpi.comjci.orgfrontiersin.org The specific contribution of the HB-6 epitope to these processes is an active area of investigation.
Regulatory Networks: The expression of the this compound is fundamentally controlled by the regulation of the ST6GAL1 gene. nih.gov This gene possesses multiple promoters that facilitate tissue-specific expression, such as distinct regulation in B lymphocytes versus hepatocytes. wikipedia.org A fascinating and complex layer of regulation involves a soluble, secreted form of the ST6GAL1 enzyme. This extracellular pool of ST6GAL1, primarily produced by the liver during inflammatory responses, can circulate in the blood and enzymatically modify the surfaces of distant cells, including B lymphocytes. frontiersin.orgmdpi.comnih.gov This establishes a systemic, liver-dependent axis for regulating B-cell surface glycosylation and function, representing a novel paradigm in intercellular communication and immune regulation. nih.govnih.gov
Integration of Multi-Omics Data for Comprehensive Antigenic Profiling
To achieve a holistic understanding of the this compound, future research will increasingly rely on the integration of multiple high-throughput "omics" datasets. This systems-biology approach allows for the construction of comprehensive molecular profiles, connecting genetic regulation to functional outcomes.
Transcriptomics: RNA sequencing (RNA-Seq) can be used to quantify the expression of ST6GAL1 and its different transcript variants across a wide range of cell types, developmental stages, and disease states. This can reveal the specific signaling pathways and transcription factors that control the expression of the enzyme responsible for HB-6 synthesis.
Proteomics and Glycoproteomics: By combining liquid chromatography with mass spectrometry, researchers can perform large-scale identification and quantification of the specific glycoproteins that are decorated with the this compound. This approach can identify novel carriers of the epitope and determine how their sialylation status changes in response to cellular stimuli or in disease, as has been shown for proteins like PDGFRB and ALCAM in glioblastoma. jci.org
Functional Genomics: High-throughput screening using CRISPR-based technologies can identify other genes that are part of the regulatory network controlling HB-6 expression or that function downstream of its molecular interactions.
By integrating these layers of information, it will be possible to build predictive models of how the this compound is regulated and how it functions within complex biological networks. This comprehensive profiling is essential for identifying its potential as a biomarker for diseases like cancer or as a target for novel immunomodulatory therapies. mdpi.com
| Omics Layer | Research Question | Example Application |
| Genomics | What genetic variations in ST6GAL1 affect this compound expression? | Correlating single nucleotide polymorphisms (SNPs) in the ST6GAL1 gene with levels of cell-surface α2,6-sialylation. |
| Transcriptomics | How is the expression of ST6GAL1 regulated in different immune cells? | Using RNA-Seq to compare ST6GAL1 mRNA levels in naive vs. activated B-cells. |
| Proteomics | Which membrane proteins carry the this compound? | Identifying ST6GAL1-dependent sialylated proteins (e.g., CD45, Integrin β1) via mass spectrometry. nih.govnih.gov |
| Glycomics | What is the overall profile of α2,6-sialylated structures on a cell? | Characterizing the complete "sialome" of a cell to understand the context in which HB-6 is presented. |
| Integrative Analysis | How do changes in ST6GAL1 expression correlate with protein sialylation and cell behavior? | Combining transcriptomic and glycoproteomic data to link gene expression changes to functional outcomes like cell proliferation or immune response. |
This table provides a conceptual framework for applying multi-omics approaches to achieve a comprehensive understanding of the this compound.
Conclusion
Synthesis of Current Knowledge on HB-6 Antigen (Human β-defensin 6) Related Research
Human β-defensin 6 (hBD-6), also known as DEFB106A, is a small, cationic peptide that plays a significant role in the innate immune system. wikipedia.orgnih.govspandidos-publications.com Structurally, it is characterized by a β-sheet core stabilized by three intramolecular disulfide bonds, a feature common to the β-defensin family. wikipedia.orgwikipedia.org The DEFB106A gene is located on chromosome 8p23.1 and is primarily expressed in epithelial cells of the epididymis, testis, and lungs. wikipedia.orgnih.govspandidos-publications.com
Functionally, hBD-6 exhibits broad-spectrum antimicrobial activity against bacteria, including Escherichia coli and Staphylococcus aureus, and the fungus Candida albicans. wikipedia.orgspandidos-publications.com Its mechanism of action is believed to involve the disruption of microbial membranes. spandidos-publications.comebi.ac.uk Beyond its direct antimicrobial effects, hBD-6 acts as a chemoattractant for various immune cells, thereby bridging the innate and adaptive immune responses. nih.govmdpi.comnih.gov It interacts with chemokine receptors such as CCR2, influencing the migration of dendritic cells and memory T cells. nih.govnih.gov
Clinically, the dysregulation of β-defensins has been implicated in a range of pathologies. In infectious diseases, hBD-6 contributes to the first line of defense at mucosal surfaces. spandidos-publications.comnih.gov The role of β-defensins in cancer is complex, with studies suggesting both pro- and anti-tumorigenic effects depending on the cancer type and context. nih.govmdpi.comnih.gov In the realm of autoimmune diseases, β-defensins are thought to contribute to the inflammatory environment in conditions like psoriasis. nih.govmdpi.com
Persistent Knowledge Gaps and Challenges in the Field
Despite the growing body of research on hBD-6, several knowledge gaps and challenges remain. The precise mechanisms by which hBD-6 and other β-defensins are regulated at the transcriptional and post-transcriptional levels are not fully elucidated. While its antimicrobial spectrum is known, the specifics of its interaction with and disruption of microbial membranes for a wider range of pathogens require further investigation.
A significant challenge lies in understanding the dual role of β-defensins in cancer, where they can exhibit both tumor-suppressive and pro-oncogenic properties. nih.gov The specific contexts and molecular switches that determine these opposing functions are yet to be identified. Similarly, while an association with autoimmune diseases is recognized, the exact contribution of hBD-6 to the pathogenesis of specific autoimmune conditions needs more detailed exploration.
From a therapeutic perspective, the development of defensin-based drugs faces hurdles such as stability, delivery, and potential for off-target effects. nih.gov The high cost of peptide production and their susceptibility to degradation in vivo are also significant challenges that need to be addressed for their successful clinical translation. nih.gov
Broader Implications of this compound Research for Fundamental Biology
Research on hBD-6 and the broader defensin family has profound implications for our understanding of fundamental biological processes. The study of these peptides provides key insights into the evolution and function of the innate immune system, highlighting the importance of epithelial barriers and antimicrobial peptides in host defense.
The immunomodulatory functions of hBD-6, particularly its ability to chemoattract and activate various immune cells, underscore the intricate and interconnected nature of the innate and adaptive immune systems. mdpi.come-ceo.org This challenges the traditional view of these systems as distinct entities and emphasizes their collaborative role in maintaining health and responding to disease.
Furthermore, the diverse roles of β-defensins in health and disease, from fighting infection to influencing cancer progression and autoimmune responses, make them a fascinating subject for studying the complex interplay between immunity, inflammation, and tissue homeostasis. A deeper understanding of hBD-6 and its functions could pave the way for novel therapeutic strategies for a wide range of conditions, including infectious diseases, cancer, and inflammatory disorders.
Q & A
Q. How can researchers validate the specificity of antibodies targeting HB-6 antigen in immunoassays?
- Methodological Answer: Validation requires a multi-step approach:
- Western Blot Analysis: Confirm antibody binding to this compound using lysates from cells expressing the antigen, with appropriate negative controls (e.g., knockout cell lines) .
- Knockdown/Overexpression Models: Use siRNA or CRISPR-Cas9 to reduce/overexpress HB-6 and verify antibody signal correlation .
- Cross-Reactivity Testing: Screen against structurally similar antigens to rule off-target binding .
- Independent Validation: Compare results with commercially validated antibodies or orthogonal methods (e.g., mass spectrometry) .
Q. What are the critical parameters for designing a robust ELISA protocol to quantify this compound in serum samples?
- Methodological Answer: Key considerations include:
- Antigen Standardization: Use recombinant HB-6 protein with verified purity and concentration to generate a calibration curve .
- Matrix Effects: Account for serum interference by spiking known HB-6 concentrations into control sera .
- Reproducibility: Perform intra- and inter-assay precision tests (CV <15%) across multiple replicates .
- Limit of Detection (LoD): Determine via serial dilution of the lowest detectable HB-6 concentration above background .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s role in cellular pathways across published studies?
- Methodological Answer: Contradictions may arise from model systems or assay variability. Mitigation strategies:
- Cross-Validation: Replicate key findings in multiple cell lines or in vivo models to confirm biological relevance .
- Orthogonal Assays: Combine knockdown/overexpression studies with proteomic or transcriptomic profiling to contextualize HB-6’s mechanistic role .
- Meta-Analysis: Systematically compare methodologies (e.g., antibody clones, detection thresholds) across studies to identify confounding variables .
Q. What statistical approaches are recommended for longitudinal studies investigating this compound dynamics in disease progression?
- Methodological Answer: Use mixed-effects models to account for intra-subject variability and missing data. Pair with:
- Time-Stratified Sampling: Collect samples at fixed intervals to track HB-6 fluctuations .
- Cohort Stratification: Subgroup analyses (e.g., by disease stage or treatment response) to identify HB-6 as a predictive biomarker .
- Survival Analysis: Cox proportional hazards models to correlate HB-6 levels with clinical outcomes .
Q. How can researchers optimize immunohistochemical (IHC) staining for this compound in archival tissue samples with variable fixation times?
- Methodological Answer: Fixation variability affects antigen retrieval. Solutions:
- Antigen Retrieval Optimization: Test citrate buffer (pH 6.0) vs. EDTA (pH 8.0) under heat-induced epitope retrieval (HIER) conditions .
- Titration of Primary Antibody: Validate dilution ratios (e.g., 1:50–1:500) using positive/negative control tissues .
- Automated Staining Platforms: Standardize protocols to minimize inter-batch variability .
Data Interpretation and Reproducibility
Q. What steps ensure reproducibility when reporting this compound localization discrepancies between confocal microscopy and flow cytometry?
- Methodological Answer: Discrepancies often stem from technical artifacts. Address by:
- Fixation/Permeabilization Consistency: Use identical protocols for both methods to preserve epitope accessibility .
- Threshold Standardization: Apply quantitative image analysis (e.g., Fiji/ImageJ) to confocal data and align with flow cytometry gating strategies .
- Negative Controls: Include isotype controls and antigen-blocking experiments to confirm signal specificity .
Q. How can researchers differentiate between soluble and membrane-bound this compound isoforms in functional assays?
- Methodological Answer: Use fractionation techniques:
- Subcellular Fractionation: Separate membrane/organelle components via ultracentrifugation and validate purity with marker proteins (e.g., Na+/K+ ATPase for membranes) .
- Protease Protection Assays: Treat intact cells with proteinase K to digest extracellular domains of membrane-bound HB-6 .
- Surface Biotinylation: Label cell-surface proteins and isolate HB-6 via streptavidin pulldown .
Ethical and Reporting Standards
Q. What ethical considerations are critical when using this compound-targeting antibodies in human clinical research?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
